2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid
Overview
Description
2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid is a compound that belongs to the class of benzoic acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a methoxyethoxy substituent on the benzene ring. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the methoxyethoxy substituent. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with Fmoc chloride in the presence of a base such as triethylamine to form the Fmoc-protected intermediate. This intermediate is then reacted with 2-methoxyethanol under acidic conditions to introduce the methoxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amino group, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The Fmoc group can be removed using piperidine in a solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amino derivatives.
Scientific Research Applications
2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid involves its ability to act as a protecting group for amino acids during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The methoxyethoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-((Boc)amino)-5-(2-methoxyethoxy)benzoic acid: Similar structure but with a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
2-((Cbz)amino)-5-(2-methoxyethoxy)benzoic acid: Contains a carbobenzyloxy (Cbz) protecting group.
2-((Tfa)amino)-5-(2-methoxyethoxy)benzoic acid: Features a trifluoroacetyl (Tfa) protecting group.
Uniqueness
2-((Fmoc)amino)-5-(2-methoxyethoxy)benzoic acid is unique due to the presence of the Fmoc group, which is widely used in solid-phase peptide synthesis. The Fmoc group is easily removed under mild basic conditions, making it a preferred choice for protecting amino groups during peptide synthesis.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(2-methoxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-30-12-13-31-16-10-11-23(21(14-16)24(27)28)26-25(29)32-15-22-19-8-4-2-6-17(19)18-7-3-5-9-20(18)22/h2-11,14,22H,12-13,15H2,1H3,(H,26,29)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKENVONEMQHWQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301144163 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065075-74-2 | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065075-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-(2-methoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301144163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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